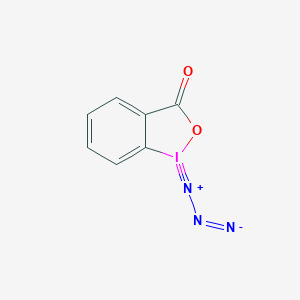

1-Azido-1,2-benziodoxol-3(1H)-one

Overview

Description

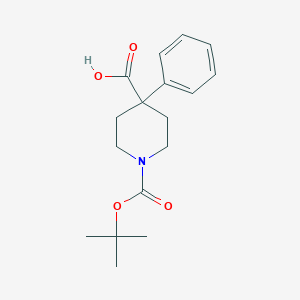

1-Azido-1,2-benziodoxol-3(1H)-one is an organic compound that belongs to the class of hypervalent iodine compounds. These compounds are known for their versatility and reactivity in organic synthesis. The azido group in this compound makes it particularly interesting for various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-1,2-benziodoxol-3(1H)-one can be synthesized through the reaction of 1,2-benziodoxol-3(1H)-one with sodium azide in the presence of a suitable oxidizing agent. The reaction typically occurs under mild conditions and can be carried out in various solvents such as acetonitrile or dichloromethane. The reaction is usually complete within a few hours at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-1,2-benziodoxol-3(1H)-one undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different functionalized products.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the azide-alkyne cycloaddition, to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine or lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the azide-alkyne cycloaddition under mild conditions.

Reduction Reactions: Reducing agents like triphenylphosphine or lithium aluminum hydride are used in solvents such as tetrahydrofuran or diethyl ether.

Major Products:

Substitution Reactions: Functionalized benziodoxolones with various substituents.

Cycloaddition Reactions: Triazole derivatives.

Reduction Reactions: Amino-substituted benziodoxolones.

Scientific Research Applications

1-Azido-1,2-benziodoxol-3(1H)-one has several applications in scientific research:

Biology: The compound can be used in bioconjugation techniques, where the azido group reacts with alkyne-functionalized biomolecules to form stable triazole linkages.

Industry: Used in the synthesis of advanced materials and polymers with specific functional properties.

Mechanism of Action

The mechanism of action of 1-Azido-1,2-benziodoxol-3(1H)-one involves the reactivity of the azido group. The azido group can undergo nucleophilic substitution, cycloaddition, and reduction reactions, leading to the formation of various products. The hypervalent iodine center in the compound also plays a crucial role in its reactivity, facilitating the transfer of the azido group to other molecules.

Comparison with Similar Compounds

1-Iodo-1,2-benziodoxol-3(1H)-one: Similar structure but with an iodo group instead of an azido group.

1-Bromo-1,2-benziodoxol-3(1H)-one: Contains a bromo group instead of an azido group.

1-Chloro-1,2-benziodoxol-3(1H)-one: Contains a chloro group instead of an azido group.

Uniqueness: 1-Azido-1,2-benziodoxol-3(1H)-one is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical transformations. The azido group allows for a wide range of reactions, including cycloaddition and bioconjugation, making it a valuable compound in various fields of research.

Properties

IUPAC Name |

1-azido-1λ3,2-benziodoxol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN3O2/c9-11-10-8-6-4-2-1-3-5(6)7(12)13-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUIUFFBFTVHKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OI2N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 1-Azido-1,2-benziodoxol-3(1H)-one in organic synthesis?

A1: this compound (ABX) is a versatile reagent known for its azidation capabilities. It has been successfully employed in the following transformations:

- Azidation of N,N-dimethylanilines: ABX enables the direct introduction of azide groups into N,N-dimethylanilines. []

- Azidation of alkanes: This reagent can also facilitate the azidation of alkanes, albeit requiring specific reaction conditions. []

- Enantioselective Azidation of Unactivated Alkenes: In the presence of a palladium catalyst and a chiral ligand, ABX enables the asymmetric azidation of unactivated alkenes to produce chiral 3-azido-substituted piperidines with high enantioselectivity. [] This reaction showcases its potential in synthesizing valuable building blocks for pharmaceuticals and other biologically active compounds.

Q2: What are the key structural features of this compound?

A2: The chemical structure of this compound is characterized by:

- Molecular Formula: C₇H₄IN₃O₂ []

- Molecular Weight: 289.03 g/mol []

- Key functional groups: It contains an azide group (-N₃) directly attached to the iodine(III) center of the benziodoxolone ring. This structural feature is crucial for its reactivity as an electrophilic azide source. []

Q3: Are there any safety concerns associated with handling this compound?

A3: Yes, this compound should be handled with caution:

- Explosive Decomposition: It is known to decompose explosively upon heating to 138–140 °C. [] Therefore, it's crucial to avoid heating this compound above its decomposition temperature.

- Storage: For safety, it is recommended to store this compound in the dark and under refrigerated conditions for long-term storage. []

Q4: What are the alternative reagents for azidation reactions compared to this compound?

A4: While this compound is a useful azidating reagent, other reagents can be considered depending on the specific reaction requirements:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(3-Nitrophenoxy)ethyl]morpholine](/img/structure/B61267.png)

![1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B61289.png)